2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as a building block in organic synthesis.
Vorbereitungsmethoden
The synthesis of 2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol typically involves the formation of the indazole core followed by the introduction of the ethan-1-ol side chain. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the cyclization of precursor molecules.
Reductive Cyclization Reactions: This method involves the reduction of nitro or azide precursors to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This approach uses 2-azidobenzaldehydes and amines to form the indazole core without the need for catalysts or solvents.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro or azide precursors can be reduced to form the indazole ring.
Substitution: The methoxy groups on the indazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological pathways and molecular targets involved in its therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell growth and survival . The compound may also interact with other proteins and receptors, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol can be compared with other indazole derivatives such as:
1H-Indazole: Known for its anti-inflammatory and anticancer properties.
2H-Indazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
5,6-Dimethoxy-1H-indazole: Similar in structure but with different functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethan-1-ol side chain, which can influence its reactivity and biological properties.
Eigenschaften
CAS-Nummer |
58522-60-4 |
---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-(5,6-dimethoxyindazol-2-yl)ethanol |
InChI |
InChI=1S/C11H14N2O3/c1-15-10-5-8-7-13(3-4-14)12-9(8)6-11(10)16-2/h5-7,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
PAWYCZBPINZRTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CN(N=C2C=C1OC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.